molecular formula C8H8BrFO B3143780 2-Bromo-1-(4-fluorophenyl)ethanol CAS No. 53617-32-6

2-Bromo-1-(4-fluorophenyl)ethanol

Cat. No.: B3143780
CAS No.: 53617-32-6
M. Wt: 219.05 g/mol
InChI Key: BLCAVFHRXRACAU-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-fluorophenyl)ethanol is an organic compound that features a bromine atom, a fluorine atom, and a hydroxyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-fluorophenyl)ethanol can be synthesized through the reduction of 2-bromo-4-fluoroacetophenone. This reduction can be achieved using microbial reduction methods, which are enantioselective and yield the desired chiral alcohol . Another method involves the use of organometallic reagents in a 1,4-addition reaction to a conjugated enone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on the desired enantiomeric purity and the scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-fluorophenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: 2-Bromo-1-(4-fluorophenyl)ethanone.

    Reduction: 1-(4-Fluorophenyl)ethanol.

    Substitution: 2-Azido-1-(4-fluorophenyl)ethanol or 2-Cyano-1-(4-fluorophenyl)ethanol.

Scientific Research Applications

2-Bromo-1-(4-fluorophenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-fluorophenyl)ethanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can affect the compound’s reactivity and its ability to inhibit enzymes or bind to proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-fluorophenyl)ethanol is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and interaction profiles. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-bromo-1-(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCAVFHRXRACAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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